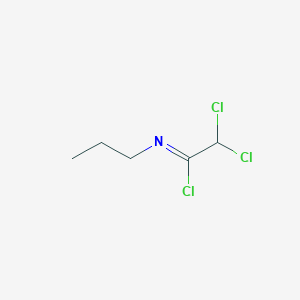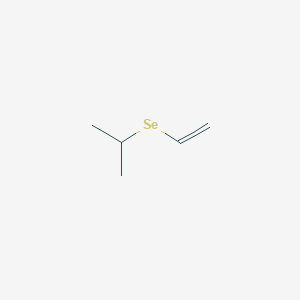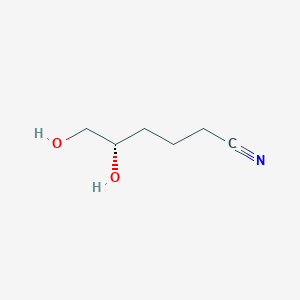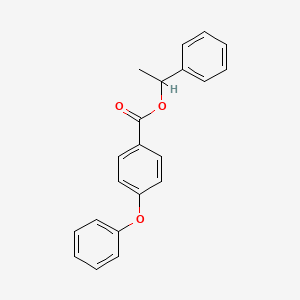![molecular formula C21H28N2O5 B14353853 Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone CAS No. 90275-83-5](/img/structure/B14353853.png)
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: is an organic compound with a complex structure that includes two hydroxyethyl groups attached to an amino group, which is further connected to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone typically involves the reaction of 4-aminobenzoic acid with ethylene oxide to introduce the hydroxyethyl groups . The intermediate product, methyl 4-(bis(2-hydroxyethyl)amino)benzoate, is then further reacted to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone involves its interaction with molecular targets through its functional groups. The hydroxyethyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: can be compared with similar compounds such as:
- Bis{4-[bis(2-chloroethyl)amino]phenyl}methanone
- Bis{4-[(2-hydroxyethyl)(methyl)amino]phenyl}methanone
- Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of hydroxyethyl and amino groups in This compound
Propriétés
Numéro CAS |
90275-83-5 |
|---|---|
Formule moléculaire |
C21H28N2O5 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
bis[4-[bis(2-hydroxyethyl)amino]phenyl]methanone |
InChI |
InChI=1S/C21H28N2O5/c24-13-9-22(10-14-25)19-5-1-17(2-6-19)21(28)18-3-7-20(8-4-18)23(11-15-26)12-16-27/h1-8,24-27H,9-16H2 |
Clé InChI |
RZXYUCOZNSIHQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N(CCO)CCO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



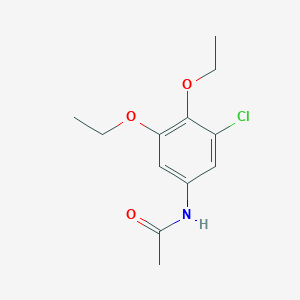
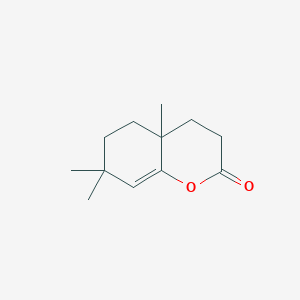
![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)

![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)
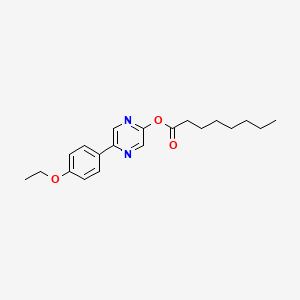
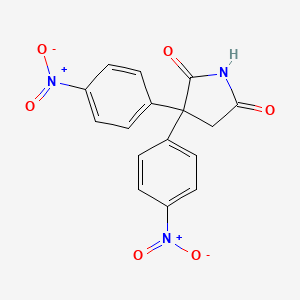
![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
